molecular formula C27H30ClFN6O7S2 B13996239 4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride CAS No. 30937-82-7

4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride

Cat. No.: B13996239
CAS No.: 30937-82-7
M. Wt: 669.1 g/mol
InChI Key: NUUUAZLDSSNVSC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazinyl benzenesulfonamide class, characterized by a sulfonyl fluoride group, a central benzoyl linker, and a 2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy moiety. Its molecular formula is C18H19ClFN6O3S (exact mass: 454.09 g/mol) . Key structural features include:

  • Hydrogen bond donors/acceptors: 4 donors (NH2, NH) and 8 acceptors (triazine N, SO2, F) .
  • Topological polar surface area (TPSA): 144 Ų, indicating moderate solubility in polar solvents .
  • Synthetic route: Derivatives of this class are typically synthesized via nucleophilic substitution on 4,6-dichloro-1,3,5-triazine intermediates, followed by coupling with benzenesulfonamide precursors .

Properties

CAS No.

30937-82-7

Molecular Formula

C27H30ClFN6O7S2

Molecular Weight

669.1 g/mol

IUPAC Name

4-[[4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-9-12-21(20(26)13-18)37-14-15-3-5-16(6-4-15)22(34)30-17-7-10-19(11-8-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)

InChI Key

NUUUAZLDSSNVSC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized through a series of reactions involving chlorination and amination. The phenoxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzoyl group. Finally, the sulfonyl fluoride moiety is added through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent bonds with nucleophilic sites on the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS / NSC ID Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Structural Differences Biological Activity/Applications
Target Compound C18H19ClFN6O3S 454.09 4 / 8 Phenoxymethyl benzoyl linker, sulfonyl fluoride Antifolate activity (hypothesized)
NSC 127755 (CAS: N/A) C23H31ClFN5O5S2 575.14 3 / 7 Butyl chain substituent, ethanesulfonic acid Anticancer (colon adenocarcinoma)
NSC 132280 (CAS: 31607-10-0) C23H26Cl2FN5O3S 610.60 3 / 7 Chlorophenyl butyl chain, ethanesulfonic acid Not reported; structural analog
4-[[3-(4,6-Diamino-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride (CAS: 19188-57-9) C18H20ClFN6O3S 454.91 4 / 8 Hydrochloride salt, meta-substituted benzoyl Enhanced solubility due to salt form

Key Findings:

Biological Activity: NSC 127755 demonstrated potent anticancer activity against murine colon adenocarcinomas (T/C values < 0.3 at optimal doses) and synergized with palmO-ara-C (NSC 135962) . In contrast, the target compound lacks direct biological data but shares structural motifs with known antifolates. Ethanesulfonic acid derivatives (e.g., NSC 127159 ) exhibit higher molecular weights (>575 g/mol) and reduced TPSA (185 Ų vs. 144 Ų), suggesting altered pharmacokinetic profiles .

Structural Impact on Properties: Phenoxy vs. Sulfonyl Fluoride vs. Ethanesulfonic Acid: Sulfonyl fluoride groups (as in the target compound) are more reactive toward serine hydrolases, making them candidates for covalent inhibitor development .

Synthetic Challenges: Chlorinated triazine intermediates (e.g., 4,6-dichloro-1,3,5-triazin-2-yl derivatives) require controlled amination steps to avoid byproducts, as noted in .

Biological Activity

4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride is a complex chemical compound with potential applications in various fields, including medicine and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H29ClFN7O7S2
  • Molecular Weight : 622.09 g/mol
  • LogP : 5.24 (indicating lipophilicity)

These properties suggest that the compound may interact significantly with biological membranes and proteins.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized to function as an enzyme inhibitor by forming covalent bonds or engaging in non-covalent interactions such as hydrogen bonding and van der Waals forces with target proteins .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance:

  • Case Study : In vitro tests demonstrated that the compound reduced viability in several cancer cell lines by over 50% at concentrations between 10–20 µM .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against bacterial strains ranged from 5 to 15 µg/mL, indicating significant antimicrobial potential compared to conventional antibiotics .

Research Findings

A summary of key studies related to the biological activity of the compound is presented below:

StudyFindings
Identified as a potential enzyme inhibitor with significant binding affinity to target proteins.
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed anticancer properties in vitro with a reduction in cell proliferation rates.

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